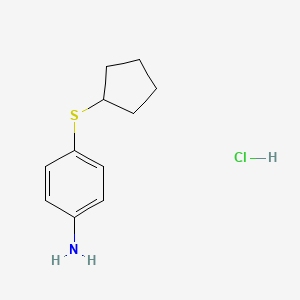

4-(Cyclopentylsulfanyl)aniline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-cyclopentylsulfanylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS.ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;/h5-8,10H,1-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRBHBWGYGHVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-36-9 | |

| Record name | 4-(cyclopentylsulfanyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The principal synthetic approach to 4-(Cyclopentylsulfanyl)aniline hydrochloride involves the nucleophilic substitution of aniline with cyclopentylsulfanyl chloride. This reaction proceeds under controlled conditions, typically in the presence of a base to neutralize the hydrochloric acid generated and to drive the reaction forward.

-

- Aniline (C6H5NH2)

- Cyclopentylsulfanyl chloride (C5H9SCl)

-

- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is used to neutralize HCl formed.

- Solvent: Commonly polar aprotic solvents or aqueous-organic mixtures.

- Temperature: Mild to moderate temperatures to optimize yield and minimize side reactions.

- Purification: The crude product is purified by recrystallization or other suitable techniques to isolate the hydrochloride salt.

Reaction Scheme:

$$

\text{Aniline} + \text{Cyclopentylsulfanyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{4-(Cyclopentylsulfanyl)aniline} \xrightarrow{\text{HCl}} \text{4-(Cyclopentylsulfanyl)aniline hydrochloride}

$$

This process is straightforward and scalable, making it suitable for both laboratory synthesis and industrial production.

Industrial Production Methods

In industrial settings, the synthesis is adapted for large-scale manufacturing with emphasis on process efficiency, yield, and purity:

- Reactor Systems: Automated batch reactors or continuous flow reactors are employed for precise control.

- Optimization Parameters:

- Temperature control to prevent decomposition or side reactions.

- Reactant concentration adjustment to maximize conversion.

- Use of continuous extraction or crystallization units to isolate the hydrochloride salt efficiently.

- Purification: Industrial purification often involves crystallization under controlled cooling rates or solvent systems to ensure high purity.

Comparative Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Base used | Sodium hydroxide or potassium carbonate | Same, with optimized stoichiometry |

| Solvent | Polar aprotic or aqueous-organic mix | Optimized solvent system for solubility |

| Temperature | Mild to moderate (e.g., 20–60 °C) | Precisely controlled (20–80 °C) |

| Reaction time | Several hours | Reduced via continuous flow or optimized mixing |

| Purification method | Recrystallization | Controlled crystallization and filtration |

| Yield | Moderate to high (variable by conditions) | High, optimized for cost-effectiveness |

Chemical Reaction Analysis Relevant to Preparation

The preparation involves nucleophilic aromatic substitution at the para position relative to the amino group, facilitated by the electrophilic cyclopentylsulfanyl chloride. The base neutralizes the HCl byproduct, preventing protonation of aniline which would reduce nucleophilicity.

- Reaction Type: Nucleophilic substitution (S_NAr-like mechanism on aniline nitrogen).

- Byproducts: Hydrochloric acid, which is neutralized by the base.

- Salt Formation: Post-reaction, hydrochloric acid is added or formed in situ to convert the free base into its hydrochloride salt, improving stability and crystallinity.

Summary Table of Preparation Method

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Reactants mixing | Aniline + cyclopentylsulfanyl chloride | Base present (NaOH or K2CO3), solvent system |

| 2. Reaction | Nucleophilic substitution to form 4-(cyclopentylsulfanyl)aniline | Mild to moderate temperature, stirring |

| 3. Neutralization | Base neutralizes HCl byproduct | Prevents protonation of aniline |

| 4. Salt formation | Addition or in situ formation of hydrochloride salt | HCl addition or controlled acidification |

| 5. Purification | Recrystallization or filtration | Solvent choice critical for purity |

| 6. Drying and isolation | Obtain pure 4-(cyclopentylsulfanyl)aniline hydrochloride | Controlled drying to maintain crystal integrity |

Research Findings and Notes

- The cyclopentylsulfanyl substituent imparts unique hydrophobic and steric properties influencing reaction kinetics and product stability.

- Base choice affects reaction rate and yield; potassium carbonate often preferred for milder conditions.

- Purity of starting materials and solvent quality significantly impact final product quality.

- Industrial processes may incorporate continuous flow systems to enhance reproducibility and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclopentylsulfanyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted aniline derivatives depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

4-(Cyclopentylsulfanyl)aniline hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a corrosion inhibitor

Wirkmechanismus

The mechanism of action of 4-(Cyclopentylsulfanyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Aniline Hydrochlorides

Table 1: Structural and Physicochemical Comparison

*Inferred from structural analysis.

Electron-Donating vs. Electron-Withdrawing Groups

- Cyclopentylsulfanyl (S-C₅H₉) : The sulfur atom in the thioether group is less electron-withdrawing compared to sulfonyl (SO₂) groups. This enhances the nucleophilicity of the aniline nitrogen, making it reactive in alkylation or acylation reactions .

- Methylsulfonyl (SO₂-CH₃) : Strong electron-withdrawing effects reduce the basicity of the aniline nitrogen, favoring electrophilic substitution at meta positions. This group is common in sulfa drugs and enzyme inhibitors .

- Trifluoromethyl (CF₃) : The electronegative CF₃ group stabilizes adjacent positive charges, improving metabolic stability in pharmaceuticals (e.g., kinase inhibitors) .

Steric and Lipophilic Considerations

- Cyclopentyl vs.

- Chlorophenylsulfonyl (SO₂-C₆H₄Cl) : The bulky sulfonyl group in 4-((4-Chlorophenyl)sulfonyl)aniline increases molecular weight and hydrophobicity, making it suitable for hydrophobic interactions in material science .

Biologische Aktivität

4-(Cyclopentylsulfanyl)aniline hydrochloride (CAS No. 1423034-36-9) is a compound characterized by its unique cyclopentylsulfanyl moiety, which influences both its chemical reactivity and biological activity. The presence of sulfur in its structure suggests potential interactions with various biological targets, making it an interesting candidate for medicinal chemistry.

The molecular formula of 4-(cyclopentylsulfanyl)aniline hydrochloride is . Its structural features include:

- Cyclopentyl Group : Contributes to the compound's hydrophobic characteristics.

- Sulfanyl Moiety : Implicated in various biochemical interactions due to its ability to form strong bonds with biological macromolecules.

The exact mechanism of action for 4-(cyclopentylsulfanyl)aniline hydrochloride remains partially understood. However, preliminary studies indicate that it may interact with specific enzymes and receptors, leading to modulation of biological pathways. The compound may undergo various chemical reactions including:

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Conversion to amines or thiols.

- Substitution Reactions : Electrophilic aromatic substitution can occur, leading to diverse derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 4-(cyclopentylsulfanyl)aniline hydrochloride among structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-[(Cyclohexylsulfanyl)methyl]aniline hydrochloride | Different cycloalkane substituent | |

| 3-[(Cyclopropylsulfanyl)methyl]aniline hydrochloride | Smaller cycloalkane substituent | |

| 3-[(Cyclobutylsulfanyl)methyl]aniline hydrochloride | Intermediate cycloalkane size |

Case Studies and Research Findings

While specific case studies focusing solely on 4-(cyclopentylsulfanyl)aniline hydrochloride are scarce, related research provides insights into its potential applications:

- Synthesis and Evaluation of Related Compounds : A study evaluating novel substituted anilines indicated that structural modifications could significantly enhance antiproliferative activity against cancer cell lines, suggesting that similar alterations in 4-(cyclopentylsulfanyl)aniline hydrochloride could yield beneficial properties .

- Biological Evaluation : Investigations into other sulfanyl-containing compounds have demonstrated their ability to inhibit specific enzymes and modulate receptor activity, which could be extrapolated to predict the biological behavior of 4-(cyclopentylsulfanyl)aniline hydrochloride.

Q & A

Basic: What are the standard methods for synthesizing 4-(Cyclopentylsulfanyl)aniline hydrochloride?

Methodological Answer:

The synthesis of arylthioaniline hydrochlorides typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized by reacting 4-chloronitrobenzene with a nucleophile (e.g., N-methylpiperazine) in a polar solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃), followed by nitro-group reduction and HCl salt formation . For 4-(Cyclopentylsulfanyl)aniline hydrochloride, cyclopentanethiol could replace N-methylpiperazine in a similar pathway. Key steps include:

Substitution : React 4-chloronitrobenzene with cyclopentanethiol in DMF/K₂CO₃.

Reduction : Use catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to reduce the nitro group to an amine.

Salt Formation : Treat with concentrated HCl in ethanol to precipitate the hydrochloride salt.

Validation : Monitor reaction progress via TLC (Rf shift) and confirm purity via melting point and HPLC .

Advanced: How do steric and electronic effects of the cyclopentylsulfanyl group influence reaction kinetics in synthesis?

Methodological Answer:

The cyclopentylsulfanyl substituent introduces steric hindrance due to its bulky cycloalkyl group, which can slow nucleophilic substitution rates compared to smaller substituents (e.g., methyl). Electronic effects (weakly electron-donating via sulfur) may stabilize intermediates. To optimize synthesis:

- Kinetic Studies : Compare reaction rates of 4-chloronitrobenzene with cyclopentanethiol vs. smaller thiols (e.g., ethanethiol) under identical conditions.

- DFT Modeling : Use computational tools (e.g., Gaussian) to analyze transition-state geometries and charge distribution .

Data Contradiction : Evidence from analogous compounds (e.g., 4-Hexyloxyaniline) shows bulkier groups require higher temperatures (e.g., 80–100°C vs. 60°C for methyl derivatives) to achieve comparable yields .

Basic: What are the solubility properties of 4-(Cyclopentylsulfanyl)aniline hydrochloride?

Methodological Answer:

Aniline hydrochlorides generally exhibit high water solubility due to ionic character. For example:

| Compound | Solubility in Water | Solubility in Organic Solvents |

|---|---|---|

| Aniline hydrochloride | Miscible | Ethanol, DMSO |

| 4-(Cyclopentylsulfanyl)aniline HCl* | Moderate (predicted) | DMSO, DMF (limited in hexane) |

| *Predicted based on substituent hydrophobicity. Experimental Validation : Perform gradient solubility tests (e.g., shake-flask method) in buffered solutions (pH 1–7) to account for pH-dependent ionization . |

Advanced: How can spectroscopic techniques resolve structural ambiguities in substituted aniline hydrochlorides?

Methodological Answer:

NMR : Use - and -NMR to confirm cyclopentylsulfanyl substitution (e.g., δ ~2.5–3.5 ppm for cyclopentyl protons, δ ~40–50 ppm for sulfur-bound carbons).

FTIR : Detect N–H stretching (2500–3000 cm⁻¹) and S–C aromatic bending (600–700 cm⁻¹).

XRD : Resolve crystal packing effects (e.g., hydrogen-bonding networks between NH₃⁺ and Cl⁻) .

Contradiction Alert : Discrepancies in FTIR peaks (e.g., shifted N–H stretches) may indicate incomplete salt formation or polymorphism, requiring TGA-DSC analysis .

Basic: What safety protocols are critical for handling 4-(Cyclopentylsulfanyl)aniline hydrochloride?

Methodological Answer:

- Toxicity : Aniline hydrochlorides show acute oral toxicity (e.g., LD50 ~840–1070 mg/kg in rodents). Use PPE (gloves, respirators) to avoid inhalation/skin contact .

- Storage : Store in airtight containers at ≤20°C; stability ≥6 years under anhydrous conditions .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does the cyclopentylsulfanyl group impact electrochemical properties in polymer nanocomposites?

Methodological Answer:

The sulfur atom in the substituent can enhance conductivity via doping. For example:

In Situ Polymerization : Incorporate 4-(Cyclopentylsulfanyl)aniline HCl into polyaniline/graphene composites (similar to PANI/Gr synthesis in ).

Conductivity Testing : Use four-probe resistivity measurements.

Results : Expected conductivity increase by 2–3 orders of magnitude compared to unsubstituted polyaniline due to sulfur’s electron-donating effects and graphene’s π-π stacking .

Basic: How to validate purity and stability of 4-(Cyclopentylsulfanyl)aniline hydrochloride?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 column; validate against USP standards.

- Stability Studies : Accelerated aging (40°C/75% RH for 6 months) with periodic purity checks .

Data Table :

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC |

| Water Content | ≤0.5% | Karl Fischer |

| Heavy Metals | ≤10 ppm | ICP-MS |

Advanced: What computational tools predict the biological activity of 4-(Cyclopentylsulfanyl)aniline hydrochloride?

Methodological Answer:

- QSAR Modeling : Use Schrödinger’s Maestro to correlate substituent descriptors (e.g., logP, polar surface area) with cytotoxicity.

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to predict metabolic pathways.

Contradiction Note : Predicted low solubility (logP ~3.5) may limit bioavailability, requiring pro-drug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.